Home > Products > Screening Compounds P52298 > Debrisoquin hydriodide
Debrisoquin hydriodide - 1052540-65-4

Debrisoquin hydriodide

Catalog Number: EVT-2624400
CAS Number: 1052540-65-4
Molecular Formula: C10H14IN3
Molecular Weight: 303.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Debrisoquin hydriodide is a pharmacologically significant compound primarily used in the study of drug metabolism and pharmacogenetics. It is a selective inhibitor of the cytochrome P450 enzyme CYP2D6, which plays a crucial role in the metabolism of various drugs. Understanding the properties and behavior of debrisoquin hydriodide is essential for evaluating individual responses to medications, particularly in populations with varying genetic backgrounds.

Source and Classification

Debrisoquin hydriodide is classified as a pharmaceutical agent and is often utilized in clinical and research settings to assess cytochrome P450 enzyme activity. It is derived from debrisoquin, which is an antihypertensive agent that has been extensively studied for its metabolic pathways and interactions within the body. The compound's classification falls under the category of alkaloids, specifically within the broader class of organic compounds containing nitrogen.

Synthesis Analysis

Methods and Technical Details

The synthesis of debrisoquin hydriodide typically involves several chemical reactions, including the formation of the hydrochloride salt followed by iodination. A common method for synthesizing debrisoquin involves:

  1. Formation of Debrisoquin Base: The initial step usually includes the reaction of appropriate amine precursors with aromatic compounds.
  2. Hydrochloride Salt Formation: The base is then treated with hydrochloric acid to form debrisoquin hydrochloride.
  3. Iodination: The hydrochloride salt can subsequently be reacted with iodine or iodide sources to produce debrisoquin hydriodide.

The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Debrisoquin hydriodide has a complex molecular structure characterized by its nitrogen-containing ring system. The molecular formula is typically represented as C18_{18}H22_{22}N2_2I2_2 (for the hydriodide form), indicating the presence of iodine atoms in addition to carbon, hydrogen, and nitrogen.

  • Molecular Weight: Approximately 408.2 g/mol.
  • Structural Features: The structure includes a central aromatic ring with various functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Debrisoquin undergoes several metabolic transformations primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6. Key reactions include:

  1. Hydroxylation: Debrisoquin is metabolized into 4-hydroxydebrisoquin, which is a major metabolite.
  2. Further Hydroxylation: Additional hydroxylated metabolites such as 5-, 6-, 7-, and 8-hydroxydebrisoquin can also be formed through further enzymatic reactions.

These reactions are critical for understanding how genetic variations in CYP2D6 affect drug metabolism and individual responses to medications.

Mechanism of Action

Process and Data

Debrisoquin acts primarily as an inhibitor of CYP2D6, affecting the metabolism of various drugs that are substrates for this enzyme. The mechanism involves:

  • Inhibition: When administered, debrisoquin binds to the active site of CYP2D6, preventing it from metabolizing other drugs effectively.
  • Metabolic Profiling: By measuring the levels of debrisoquin and its metabolites in biological samples (e.g., urine), researchers can evaluate CYP2D6 activity and identify phenotypic variations among individuals.

This mechanism is particularly useful in pharmacogenetic studies aimed at predicting drug efficacy and safety based on genetic makeup.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Debrisoquin hydriodide typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to its ionic nature when in hydriodide form.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data from studies indicate that debrisoquin exhibits consistent pharmacokinetic properties across diverse populations, making it a reliable marker for CYP2D6 activity assessment.

Applications

Scientific Uses

Debrisoquin hydriodide has several important applications in scientific research:

  1. Pharmacogenetics: Used extensively to study genetic polymorphisms in drug metabolism, particularly related to CYP2D6 variants.
  2. Drug Interaction Studies: Helps evaluate potential drug-drug interactions by assessing how other medications affect its metabolic pathway.
  3. Clinical Trials: Serves as a reference compound in clinical studies aimed at understanding individual variability in drug response.

The compound's ability to provide insights into metabolic pathways makes it invaluable for personalized medicine approaches, ultimately improving therapeutic outcomes based on genetic profiles.

Historical Context and Evolution of Debrisoquine Hydroiodide in Pharmacological Research

Discovery and Early Pharmacodynamic Characterization

Debrisoquine hydroiodide (chemical name: 1,2,3,4-tetrahydroisoquinoline-2-carboximidamide hydroiodide) emerged in the 1960s as a guanidine-class antihypertensive agent. Its discovery stemmed from systematic modifications of guanidine derivatives aimed at developing potent sympatholytic agents. Pharmacodynamic studies established that debrisoquine selectively accumulated in sympathetic nerve terminals via the norepinephrine transporter (NET), where it depleted norepinephrine stores and inhibited neurotransmitter release. This adrenergic neuron-blocking mechanism reduced peripheral vascular resistance and cardiac output, particularly in the upright position, making it effective for managing moderate-to-severe hypertension and renal hypertension [5] [10]. Unlike ganglionic blockers, debrisoquine specifically targeted sympathetic pathways without disrupting parasympathetic function, offering a superior safety profile for blood pressure control [5].

Table 1: Key Milestones in Early Debrisoquine Research

YearDevelopmentSignificance
1964Synthesis and patenting by Hoffmann-La RocheFirst guanidine-derivative with selective adrenergic neuron-blocking activity
1967Clinical antihypertensive efficacy confirmedEstablished as alternative to guanethidine with once-daily dosing advantage
1975Metabolic variability observed in patientsInitial recognition of polymorphic hydroxylation patterns

The compound’s zwitterionic nature (positively charged amidinium group and hydrophobic aromatic core) facilitated its uptake into neuronal vesicles but also rendered it highly dependent on membrane transporters for cellular penetration—a property later recognized as critical to its pharmacokinetic variability [3] [5].

Role in Identifying the CYP2D6 Polymorphism

In the mid-1970s, investigator Robert Smith’s self-administration of debrisoquine revealed profound interindividual differences in its metabolism. While Smith experienced severe hypotension after a standard dose, most subjects tolerated it well. Metabolic studies attributed this to a 10- to 100-fold variation in the formation of 4-hydroxydebrisoquine, catalyzed by an unknown hepatic enzyme [1] [4]. This discovery led to the formal description of the "debrisoquine hydroxylation polymorphism" in 1977, classifying individuals as Poor Metabolizers (PM) or Extensive Metabolizers (EM) based on urinary metabolic ratios (debrisoquine:4-hydroxydebrisoquine) [1].

By the late 1980s, molecular cloning identified the gene responsible: Cytochrome P450 2D6 (CYP2D6), located on chromosome 22. The locus comprised three genes: functional CYP2D6, nonfunctional pseudogene CYP2D8P, and nonfunctional CYP2D7 due to a frameshift mutation [2]. Key genetic variants explaining the PM phenotype included:

  • CYP2D64 (splice site mutation): Predominant in Caucasians
  • CYP2D65 (gene deletion): Global distribution
  • CYP2D63 (frameshift mutation): Common in European populations

Table 2: Functional Impact of Major CYP2D6 Alleles

AlleleFunctional StatusPopulation PrevalenceEffect on Debrisoquine Metabolism
CYP2D61Fully functionalGlobal (wild-type)Normal hydroxylation (EM phenotype)
CYP2D64NonfunctionalCaucasian (15–20% PMs)Undetectable hydroxylation (PM phenotype)
CYP2D610Reduced functionAsian (50% prevalence)Intermediate hydroxylation
CYP2D6xNGene duplicationEast African, OceanianUltrarapid metabolism (>2x enzyme activity)

Debrisoquine phenotyping became the gold standard to assess CYP2D6 activity in vivo, revealing that 5–10% of Caucasians, 1–2% of Asians, and up to 30% of Oceanians exhibited clinically significant metabolic alterations [4] [10]. This polymorphism extended beyond debrisoquine to >20% of clinically used drugs, including antidepressants (amitriptyline), opioids (codeine), and beta-blockers (metoprolol) [1].

Transition from Antihypertensive Agent to Pharmacogenetic Probe

Debrisoquine’s decline as a first-line antihypertensive began in the 1980s due to unpredictable efficacy linked to metabolic variability and the advent of safer alternatives. Paradoxically, these limitations propelled its repurposing as a pharmacogenetic probe. The CYP2D6 polymorphism discovery transformed debrisoquine from a therapeutic agent into an indispensable research tool for:

  • Phenotype-Genotype Correlations: Establishing metabolic ratios as surrogate markers for CYP2D6 enzyme activity [4];
  • Drug Interaction Studies: Identifying CYP2D6 inhibitors (e.g., quinidine) that convert EMs to PMs transiently [1];
  • Transporter-Enzyme Interplay: Revealing that debrisoquine’s hepatic uptake requires the organic cation transporter OCT1 (SLC22A1). Loss-of-function OCT1 variants (e.g., Arg61Cys, Gly401Ser) impair debrisoquine access to CYP2D6, confounding phenotypic classifications [3].

Table 3: Modern Applications of Debrisoquine Hydroiodide in Precision Medicine

Application DomainProtocolImpact
Research PhenotypingSingle-dose debrisoquine with urinary MR quantificationGold standard for CYP2D6 functional status validation
Clinical Trial StratificationPre-screening for CYP2D6 phenotypeReduces pharmacokinetic variability in drug development
OCT1 Functional AssaysIn vitro uptake studies in OCT1-transfected cellsIdentifies transporter-deficient patients for dose individualization

Contemporary programs leverage debrisoquine’s legacy for population-scale pharmacogenomics. Notable examples include:

  • PHASER (Pharmacogenomics Testing for Veterans): Implemented across 23 VA sites, testing CYP2D6 and other pharmacogenes in 10,000+ veterans to guide antidepressant and pain therapy [6];
  • Inagene® Pharmacogenetic Panels: Include CYP2D6 genotyping to predict metabolism of 196 medications across pain, mental health, and cardiovascular domains [7].

Debrisoquine’s latest renaissance involves antiviral research. As a transmembrane protease serine 2 (TMPRSS2) inhibitor, it blocks SARS-CoV-2 entry into lung cells (IC₅₀ ~1–5 μM), highlighting potential repurposing beyond pharmacogenomics [8] [10]. This illustrates how a once-obsolete antihypertensive continues to drive innovation across precision medicine and virology.

Properties

CAS Number

1052540-65-4

Product Name

Debrisoquin hydriodide

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide

Molecular Formula

C10H14IN3

Molecular Weight

303.14 g/mol

InChI

InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H

InChI Key

FSDNBVFWOCFLIE-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.I

Solubility

not available

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.